molecular formula C5H9N3O2S B13198486 1,2-dimethyl-1H-imidazole-5-sulfonamide

1,2-dimethyl-1H-imidazole-5-sulfonamide

Cat. No.: B13198486
M. Wt: 175.21 g/mol
InChI Key: SURSKCBYDBMYAB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonamide typically involves the sulfonation of 1,2-dimethylimidazole. One common method is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions generally require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1,2-Dimethyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Lacks the sulfonamide group, making it less versatile in certain applications.

    1,2-Dimethyl-4-nitroimidazole: Contains a nitro group instead of a sulfonamide group, leading to different chemical reactivity and applications.

    1,2-Dimethyl-5-bromoimidazole:

Uniqueness

1,2-Dimethyl-1H-imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonamide functionality is required, such as in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2,3-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)

InChI Key

SURSKCBYDBMYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)N

Origin of Product

United States

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